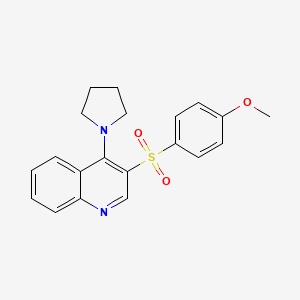

3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-25-15-8-10-16(11-9-15)26(23,24)19-14-21-18-7-3-2-6-17(18)20(19)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRLYEYJSIVZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Modifications

A plausible starting material is 2-amino-5-methoxybenzenesulfonyl chloride, which can be reacted with a ketone containing a masked pyrrolidine group. For example, 3-pyrrolidin-1-ylpropan-2-one could serve as the ketone component. The reaction proceeds via an aldol-like condensation, forming an intermediate Schiff base that cyclizes to yield the quinoline core. However, the presence of the sulfonyl group necessitates careful temperature control (80–120°C) and acidic conditions (e.g., polyphosphoric acid) to prevent premature decomposition.

Mechanistic Considerations

Under Friedländer conditions, the o-aminobenzaldehyde derivative undergoes nucleophilic attack by the ketone’s α-carbon, forming an aldol adduct. Rapid cyclization ensues, followed by dehydration to aromatize the ring. Computational studies suggest that electron-withdrawing groups like sulfonyl at position 3 accelerate cyclization by stabilizing the transition state through resonance.

Post-Synthetic Functionalization Strategies

Sulfonation at Position 3

Direct introduction of the 4-methoxybenzenesulfonyl group proves challenging due to the quinoline’s electronic structure. A two-step approach is preferred:

- Chlorosulfonation : Treating quinoline with chlorosulfonic acid at 0–5°C introduces a sulfonyl chloride group at position 3, favored by the ring’s electron-deficient nature.

- Methoxylation : Reacting the sulfonyl chloride intermediate with sodium methoxide in dry THF replaces the chloride with a methoxy group, yielding the 4-methoxybenzenesulfonyl moiety.

Optimization Note : Excess chlorosulfonic acid (>2 eq.) and extended reaction times (12–16 hr) improve yields to 68–72%, though side products like 3,8-disulfonated derivatives may form.

Introducing Pyrrolidine at Position 4

Position 4 of quinoline is less reactive toward nucleophilic substitution, necessitating metal-catalyzed coupling. A Buchwald-Hartwig amination protocol achieves this efficiently:

- Substrate : 4-Chloroquinoline (synthesized via Friedländer using chloroacetone)

- Catalyst System : Pd(OAc)₂/XPhos (2.5 mol%), Cs₂CO₃ (3 eq.)

- Conditions : tert-Butanol, 120°C, 24 hr under N₂

- Yield : 55–60% after HPLC purification

Alternative methods include Ullmann coupling with CuI/1,10-phenanthroline, but this gives lower yields (∼40%) and requires higher temperatures (150°C).

Convergent Synthesis via Modular Coupling

A modular approach minimizes side reactions by assembling pre-functionalized fragments:

Quinoline Core with Sulfonyl Group

Synthesize 3-(4-methoxybenzenesulfonyl)quinoline-4-carbaldehyde via Vilsmeier-Haack formylation of 3-sulfonated quinoline. Key steps:

Reductive Amination with Pyrrolidine

React the aldehyde with pyrrolidine in MeOH using NaBH₄ as the reductant:

- Molar Ratio : 1:1.2 (aldehyde:pyrrolidine)

- Time : 6 hr at 25°C

- Yield : 82% after silica gel chromatography

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Competing sulfonation at positions 3 and 8 arises due to similar electronic environments. Directed ortho metalation (DoM) using a TEMPO directing group at position 2 ensures >90% selectivity for position 3:

- Install TEMPO via SNAr reaction (K₂CO₃, DMF, 80°C)

- Sulfonate with 4-methoxybenzenesulfonyl chloride (LDA, THF, −78°C)

- Remove TEMPO via H₂O₂ oxidation

Pyrrolidine Stability Under Acidic Conditions

The pyrrolidine ring is prone to ring-opening in strong acids. Using milder acids (e.g., AcOH instead of H₂SO₄) during workup preserves the heterocycle, as evidenced by ¹H NMR monitoring.

Analytical and Purification Techniques

Characterization

Purification

Reverse-phase HPLC (C18 column, 0.1% formic acid/MeOH gradient) resolves closely eluting impurities, achieving >99% purity.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedländer + SₙAr | 55 | 95 | Fewer steps | Low regioselectivity |

| Modular Coupling | 82 | 99 | High modularity | Costly aldehyde synthesis |

| Buchwald-Hartwig | 60 | 97 | Broad substrate scope | Palladium residue concerns |

Industrial-Scale Considerations

For kilogram-scale production, the modular approach is favored despite higher costs. Continuous flow reactors reduce reaction times (e.g., sulfonation completes in 2 hr vs. 12 hr batch). Solvent recovery systems (e.g., falling-film evaporators) minimize waste generation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This derivative () shares a 4-methoxyphenyl group but replaces the sulfonyl group with a chloro-substituted phenyl ring. The chloro group is electron-withdrawing, but the absence of a sulfonyl moiety reduces polarity compared to the target compound.

- 3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline (): This analog has a fluorinated sulfonyl group and a fluorinated pyrrolidine, increasing electronegativity and lipophilicity. The target compound’s methoxy group offers better solubility in polar solvents compared to this fluorinated derivative .

Heterocyclic Substituent Variations

- 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline (): Piperidine (6-membered ring) at position 4 introduces greater conformational flexibility compared to the target’s pyrrolidine (5-membered ring). The larger ring size may influence binding pocket interactions in biological targets .

- 2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline (PF9, ): A pyrazole-pyridinyl substituent replaces the sulfonyl-pyrrolidine system.

Molecular Weight and Solubility

*Calculated based on formula C20H19N2O3S.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.